molecular formula C25H26N4O2S B11176798 Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11176798
M. Wt: 446.6 g/mol
InChI Key: IFMSQQHWHAJATI-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe final step involves esterification with prop-2-en-1-yl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .

Scientific Research Applications

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-1-prop-2-enylpyrimidin-4-one: Similar in structure but lacks the triazolopyrimidine core.

    4,4’-Sulfonylbis(2-allylphenol): Contains similar sulfanyl and phenyl groups but differs in overall structure.

    1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Shares the prop-2-en-1-yl group but has different substituents.

Uniqueness

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a triazolopyrimidine core with benzylsulfanyl and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

prop-2-enyl 2-benzylsulfanyl-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N4O2S/c1-4-15-31-23(30)21-17(3)26-24-27-25(32-16-19-9-7-6-8-10-19)28-29(24)22(21)20-13-11-18(5-2)12-14-20/h4,6-14,22H,1,5,15-16H2,2-3H3,(H,26,27,28)

InChI Key

IFMSQQHWHAJATI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)OCC=C

Origin of Product

United States

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